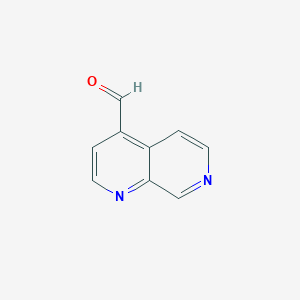

1,7-Naphthyridine-4-carbaldehyde

Description

Overview of Naphthyridine Isomers in Chemical Research

The positioning of the two nitrogen atoms within the fused ring system gives rise to ten possible constitutional isomers of naphthyridine. These isomers, including the 1,7-naphthyridine (B1217170) backbone of the title compound, exhibit distinct electronic and steric properties, which in turn influence their chemical reactivity and biological activity. The exploration of these various isomers has been a fertile ground for chemical research, leading to a diverse array of applications.

Significance of the Naphthyridine Scaffold in Contemporary Organic and Medicinal Chemistry

The naphthyridine scaffold is a privileged structure in the realms of organic and medicinal chemistry. Its rigid, planar geometry and the presence of nitrogen atoms make it an excellent platform for the design of molecules that can interact with biological targets such as enzymes and receptors. This has led to the development of numerous naphthyridine derivatives with a wide spectrum of pharmacological activities.

The versatility of the naphthyridine core allows for functionalization at various positions, enabling chemists to fine-tune the properties of the resulting molecules. This has been instrumental in the discovery of compounds with potential therapeutic applications, including their use as anti-inflammatory agents and in treatments for circulatory diseases. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-5-10-3-2-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYYHMOAQLOKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NC=CC2=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1,7 Naphthyridine Derivatives

While a specific, detailed synthesis of 1,7-Naphthyridine-4-carbaldehyde is not readily found in the literature, a general method for the synthesis of 1,7-naphthyridine (B1217170) derivatives has been described in patent literature. google.com This synthetic approach provides a plausible pathway to access the core 1,7-naphthyridine structure, which could then be further modified to introduce the carbaldehyde group at the 4-position.

The patented method involves a multi-step process starting from 2-chloro-3-amino-pyridine. The key steps are outlined below:

| Step | Description | Reagents and Conditions |

| 1 | Protection of the Amino Group | The amino group of 2-chloro-3-amino-pyridine (Compound I) is protected to form Compound II. This is a common strategy in organic synthesis to prevent unwanted side reactions of the amino group in subsequent steps. The reaction is typically carried out at a temperature of 60-100°C in a solvent such as toluene, tetrahydrofuran, methyltetrahydrofuran, dioxane, methyl tert-butyl ether, or n-heptane. An acid binding agent like potassium carbonate, sodium carbonate, or triethylamine (B128534) may be used. |

| 2 | Hydroformylation | Compound II is reacted with a hydroformylation reagent under alkaline conditions to yield Compound III. This step introduces a formyl group (-CHO), which is a precursor to the carbaldehyde functionality. |

| 3 | Cyclization | Compound III undergoes a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid to form the 1,7-naphthyridine ring system (Compound IV). This final step constructs the bicyclic core of the target molecule. |

This general synthetic scheme highlights a viable route for the industrial production of 1,7-naphthyridine derivatives due to its relatively low cost and simple operation. google.com Further functional group manipulation would be necessary to convert a derivative from this process into this compound.

Research Findings and Applications

Specific research findings on 1,7-Naphthyridine-4-carbaldehyde are scarce. However, the broader class of 1,7-naphthyridine (B1217170) derivatives has been investigated for various medicinal applications.

Patent literature reveals that certain 1,7-naphthyridine derivatives exhibit a range of biological activities, including: google.com

Anti-inflammatory effects

Cardiotonic effects (influencing heart muscle contraction)

Diuretic effects

Bronchodilation effects

Analgesic effects (pain relief)

These properties suggest the potential for developing new drugs for conditions such as heart disease, hypertension, asthma, and arthritis. google.com The aldehyde functional group in this compound could serve as a synthetic handle for creating a library of new derivatives for further biological evaluation.

Chemical Properties and Structure

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 1,7-Naphthyridine-4-carbaldehyde, with each method probing different aspects of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the constitution of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the six protons on the naphthyridine ring system and the single aldehyde proton. The aldehyde proton (CHO) is anticipated to appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their positions and coupling (J-coupling) with neighboring protons. The relative positions of these protons on the two fused pyridine (B92270) rings result in a unique fingerprint spectrum. Advanced NMR techniques like Correlation Spectroscopy (COSY) can be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic system. ipb.pt Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, further validating the assigned structure. ipb.pt

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aldehyde carbonyl carbon (C=O) is the most deshielded, typically appearing in the δ 190-200 ppm region. The seven carbons of the naphthyridine ring will have chemical shifts in the aromatic region (typically δ 110-160 ppm), with their exact positions influenced by the nitrogen atoms and the electron-withdrawing aldehyde substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data for similar structures.

| Atom | Technique | Predicted Chemical Shift (ppm) | Key Features |

| Aldehyde H | ¹H NMR | ~9.9 - 10.1 | Singlet, highly deshielded. |

| Aromatic H | ¹H NMR | ~7.5 - 9.2 | Multiple signals with doublet/triplet splitting. |

| Aldehyde C | ¹³C NMR | ~190 - 194 | Most deshielded carbon signal. |

| Aromatic C | ¹³C NMR | ~115 - 160 | Signals for 8 distinct aromatic carbons. |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For this compound (C₉H₆N₂O, Molecular Weight: 158.16 g/mol ), electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 159.1. rsc.orgnih.gov

The fragmentation of aldehydes is well-characterized. libretexts.orgmiamioh.edu Common fragmentation pathways for this compound would include:

Loss of a hydrogen radical (M-1): Alpha-cleavage can lead to the loss of the aldehydic hydrogen, resulting in a stable acylium ion [M-H]⁺ at m/z 157. miamioh.edu

Loss of the formyl group (M-29): Cleavage of the bond between the ring and the aldehyde group results in the loss of a CHO radical, producing a fragment corresponding to the 1,7-naphthyridinyl cation [M-CHO]⁺ at m/z 129. libretexts.orgmiamioh.edu

The stability of the aromatic naphthyridine ring suggests that the molecular ion peak would be relatively strong. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the unambiguous determination of their elemental formulas. nih.gov

Infrared (IR) and Raman spectroscopies are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies.

Key expected vibrational modes for this compound include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum between 1680 and 1715 cm⁻¹ is characteristic of an aromatic aldehyde carbonyl group.

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the naphthyridine ring system are expected in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can sometimes give clues about the substitution pattern on the aromatic rings.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the observed vibrational frequencies in both IR and Raman spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| Aldehyde C=O Stretch | IR | 1680 - 1715 | Strong |

| Aromatic C=C/C=N Stretch | IR/Raman | 1400 - 1650 | Medium-Strong |

| Aromatic C-H Bending | IR | 650 - 900 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorptions in the UV region. The spectrum would likely be characterized by multiple bands corresponding to π→π* transitions within the conjugated naphthyridine ring system. nih.gov The presence of the carbonyl group introduces the possibility of a weaker, longer-wavelength absorption band due to an n→π* transition. The solvent used can influence the position and intensity of these absorption maxima. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. cityofhope.org If a suitable single crystal of this compound can be grown, this technique would provide unambiguous data on:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C=O, C-C, C=N) and angles within the molecule.

Conformation: The orientation of the aldehyde group relative to the naphthyridine plane.

Planarity: Confirmation of the planarity of the fused aromatic ring system.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing interactions such as π-π stacking or hydrogen bonding, which govern the material's solid-state properties. researchgate.net

This method provides the ultimate structural proof, complementing the data obtained from spectroscopic techniques. nih.govbeilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₆N₂O) to verify the sample's purity and empirical formula.

Table 3: Theoretical Elemental Composition of this compound (C₉H₆N₂O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 68.35% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.82% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.71% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.12% |

| Total | 158.160 | 100.00% |

A synthesized sample of this compound would be considered pure if its experimental elemental analysis results fall within acceptable error margins (typically ±0.4%) of these theoretical values.

Computational Chemistry and Modeling of Naphthyridine Carbaldehyde Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A significant study involving 1,7-naphthyridine (B1217170) analogues focused on their inhibitory activity against phosphatidylinositol-4-phosphate (B1241899) 5-kinase type II alpha (PIP4K2A), a potential therapeutic target for cancer. nih.govresearchgate.net In this research, molecular docking was performed to elucidate the binding interactions between the 1,7-naphthyridine inhibitors and the PIP4K2A receptor. nih.gov The results indicated that several compounds exhibited high binding affinity, with key interactions including hydrogen bonding, pi-pi stacking, and pi-cation interactions. nih.gov

Although 1,7-Naphthyridine-4-carbaldehyde was not explicitly one of the analogues in this study, the findings for the 1,7-naphthyridine scaffold are highly relevant. The nitrogen atoms in the naphthyridine ring and the carbonyl group of the carbaldehyde would be capable of forming crucial hydrogen bonds with amino acid residues in a protein's active site. For instance, in a study of naphthyridine derivatives as spleen tyrosine kinase (Syk) inhibitors, docking revealed the importance of conserved water molecules in mediating the binding of the inhibitors in the active site. nih.gov Similarly, docking studies of naphthyridine derivatives with the anticancer target PDK-1 showed that hydrogen bonding interactions with residues like Ala160, Ser160, and Thr222 were critical for binding affinity. malayajournal.org

Table 3: Key Interactions in Molecular Docking of Naphthyridine Derivatives

| Target Protein | Naphthyridine Derivative | Key Interacting Residues | Type of Interaction |

| PIP4K2A | 1,7-Naphthyridine Analogues | Not specified in abstract | Hydrogen bonding, pi-pi stacking, pi-cation nih.gov |

| Syk | nih.govnih.gov-Naphthyridine Derivatives | Not specified in abstract | Hydrogen bonding (water-mediated) nih.gov |

| PDK-1 | Dibenzo Naphthyridine Analogues | Ala160, Ser160, Thr222 | Hydrogen bonding malayajournal.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to optimize lead compounds in drug discovery.

A QSAR study on 1,7-naphthyridine analogues as PIP4K2A inhibitors employed machine learning algorithms to develop predictive models. nih.gov The study utilized descriptors derived from the molecular structures to correlate with the inhibitory activity (IC50 values). The models developed showed a strong correlation between the predicted and experimental activities, indicating their robustness. nih.gov

While this study did not specifically employ CoMFA and CoMSIA, the principles of 3D-QSAR are applicable. 3D-QSAR methods like CoMFA and CoMSIA are powerful tools for understanding the relationship between the three-dimensional properties of molecules and their biological activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The molecules are aligned, and the fields are calculated at various grid points surrounding them.

A study on 4-oxo-1,4-dihydro-1,5-, -1,6-, and -1,8-naphthyridine derivatives as selective CB2 receptor agonists utilized CoMFA to identify key structural features impacting binding affinity. nih.gov The CoMFA models generated provided contour maps that highlighted regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. For this compound, a CoMFA study would likely indicate that the electrostatic properties of the nitrogen atoms and the carbaldehyde group are critical for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more predictive and interpretable models.

In the aforementioned study of naphthyridine derivatives as CB2 agonists, the CoMSIA model was found to be more predictive than the CoMFA model. nih.gov The CoMSIA contour maps provided a more detailed understanding of the structural requirements for high affinity, including the importance of hydrophobic and hydrogen bonding interactions. For this compound, the carbaldehyde oxygen would be a strong hydrogen bond acceptor, and the naphthyridine ring itself can participate in hydrophobic and pi-stacking interactions, all of which would be captured in a CoMSIA model.

Table 4: Statistical Parameters of a CoMSIA Model for Naphthyridine Derivatives as CB2 Agonists nih.gov

| Parameter | Value | Description |

| r² ncv | 0.84 | Non-cross-validated correlation coefficient |

| q² (r² cv) | 0.619 | Cross-validated correlation coefficient |

| SEE | 0.369 | Standard error of estimate |

| r² pred | 0.75 | Predictive correlation coefficient |

Anharmonic Frequency Computations (VPT2, VSCF, PT2-VSCF)

The accurate prediction of vibrational spectra for molecules such as this compound requires computational methods that extend beyond the simple harmonic oscillator approximation. While harmonic frequency calculations are a common starting point, they neglect the anharmonic nature of molecular vibrations, which can lead to significant discrepancies when compared with experimental data. researchgate.net Advanced computational techniques, namely Vibrational Second-Order Perturbation Theory (VPT2), Vibrational Self-Consistent Field (VSCF), and the combination of VSCF with a second-order perturbation theory correction (PT2-VSCF), offer a more refined and accurate description of vibrational frequencies by accounting for anharmonicity.

Vibrational Second-Order Perturbation Theory (VPT2) is a widely used method for calculating anharmonic vibrational frequencies. q-chem.com It treats the anharmonic contributions to the molecular potential energy as a perturbation to the harmonic Hamiltonian. This approach has been shown to provide good agreement with experimental data for a variety of molecules. nih.gov For instance, studies on other heterocyclic and carbonyl-containing compounds have demonstrated that VPT2 calculations can effectively predict the shifts in vibrational frequencies due to anharmonicity, particularly for stretching modes like C=O and N-H which are sensitive to their environment and bonding interactions. researchgate.netnih.gov Including anharmonic corrections within second-order vibrational perturbation theory has been shown to reduce the mean average error between reference calculations and experimental results significantly in studies of molecules like the formic acid dimer. arxiv.org

The Vibrational Self-Consistent Field (VSCF) method offers an alternative approach to solving the vibrational Schrödinger equation. In the VSCF framework, each vibrational mode is treated in the average potential of all other modes. This is analogous to the Hartree-Fock method in electronic structure theory. While VSCF accounts for the coupling between vibrational modes, it does not inherently include electron correlation effects. To improve upon this, a common strategy is to apply a second-order perturbation theory correction (PT2-VSCF). This approach has been successfully applied to various molecular systems to provide more accurate vibrational frequencies compared to standalone VSCF or harmonic calculations. rsc.org For a molecule like this compound, this method would be particularly useful for describing the complex interactions between the vibrations of the naphthyridine core and the carbaldehyde substituent.

In a hypothetical computational study of this compound, one would expect the anharmonic methods to provide frequencies that are lower than the corresponding harmonic frequencies, especially for high-frequency stretching modes. The table below illustrates the kind of data that would be generated in such a study, comparing the harmonic frequencies with those calculated using VPT2 and PT2-VSCF methods for some of the key vibrational modes. The differences between the harmonic and anharmonic frequencies, known as the anharmonic shifts, are crucial for the correct assignment of experimental spectra. For example, in a study on 2-chloroquinoline-3-carboxaldehyde, a related molecule, theoretical vibrational frequencies were scaled to compensate for errors, highlighting the need for accurate computational methods. nih.gov

Table 1: Hypothetical Comparison of Harmonic and Anharmonic Vibrational Frequencies (in cm⁻¹) for Selected Modes of this compound

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | VPT2 Frequency (cm⁻¹) | PT2-VSCF Frequency (cm⁻¹) | Anharmonic Shift (Harmonic - VPT2) (cm⁻¹) |

| C-H stretch (aldehyde) | 3050 | 2980 | 2985 | 70 |

| C=O stretch (aldehyde) | 1750 | 1715 | 1718 | 35 |

| C-N stretch (ring) | 1340 | 1325 | 1328 | 15 |

| Ring deformation | 850 | 842 | 844 | 8 |

The data presented in the hypothetical table underscores the importance of anharmonic computations. The C=O stretching frequency, for instance, is a critical marker in infrared spectroscopy. A harmonic calculation might place this peak at 1750 cm⁻¹, whereas anharmonic methods would predict a more realistic value around 1715-1718 cm⁻¹. This shift is vital for accurately interpreting experimental infrared and Raman spectra and understanding the electronic and structural properties of the molecule. The choice of the functional and basis set within these computational methods also plays a significant role in the accuracy of the predicted frequencies, as demonstrated in studies on other small molecules where various functionals were evaluated against experimental data. nih.gov

Structure Activity Relationship Sar Studies of Naphthyridine Carbaldehyde Derivatives

Impact of Aldehyde Moiety Modifications on Biological Activity

The aldehyde group at the C-4 position of the 1,7-naphthyridine (B1217170) ring is a critical determinant of biological activity. Its reactivity and ability to form various derivatives allow for a wide range of structural modifications, which in turn can significantly modulate the compound's interaction with biological targets.

While direct and extensive SAR studies on the modification of the 4-carbaldehyde group on the 1,7-naphthyridine scaffold are not abundantly available in the public domain, valuable insights can be drawn from related structures. For instance, studies on other naphthyridine isomers, such as the conversion of a 1,8-naphthyridine-3-carbohydrazide into various heterocyclic derivatives, have demonstrated that modifications at a carbonyl-containing substituent can lead to compounds with potent cytotoxic and antioxidant activities. researchgate.netnih.gov This suggests that the aldehyde functionality of 1,7-naphthyridine-4-carbaldehyde is a prime site for derivatization to enhance or alter its biological profile.

The transformation of the aldehyde into other functional groups, such as Schiff bases, hydrazones, or oximes, introduces new steric and electronic features that can influence receptor binding and cellular uptake. For example, the condensation of a carbaldehyde with an amine to form an imine (Schiff base) can be a key step in the synthesis of more complex and potent bioactive molecules.

Furthermore, quantitative structure-activity relationship (QSAR) studies on other naphthyridine derivatives have highlighted the importance of the electronic environment around the C-4 position. A study on a series of naphthyridine derivatives identified the C-4 carbonyl group as a region where favorable interactions with negative charges are important for cytotoxicity. This indicates that modifications to the aldehyde at C-4 that alter its electronic properties, such as its partial charge and ability to act as a hydrogen bond acceptor, are likely to have a profound impact on biological activity.

Role of Substituents on the Naphthyridine Core in Activity Modulation

Research on related naphthyridine isomers has provided a foundational understanding of these substituent effects. For instance, in the context of antitumor agents, the introduction of an amino group at the C-5 position of a 1,8-naphthyridine (B1210474) scaffold did not significantly alter cytotoxic activity, whereas chloro or trifluoromethyl groups at the same position led to a decrease in potency. researchgate.net Conversely, aminopyrrolidine derivatives at the C-7 position of 1,8-naphthyridines demonstrated more potent cytotoxic activity compared to other amine or carbon-based substituents. researchgate.net

A study on 1,7-naphthyridine-1-oxides as inhibitors of p38 mitogen-activated protein kinase revealed that the N-oxide oxygen was essential for activity and selectivity. nih.gov This highlights that even subtle changes to the core, such as the oxidation of a ring nitrogen, can have a dramatic effect on biological function.

The following table summarizes the observed effects of various substituents on the biological activity of naphthyridine derivatives, providing a predictive framework for the rational design of novel this compound-based therapeutic agents.

| Substituent | Position | Observed Effect on Biological Activity |

| Amino | C-5 (on 1,8-naphthyridine) | No substantial effect on cytotoxicity researchgate.net |

| Chloro | C-5 (on 1,8-naphthyridine) | Decreased cytotoxic activity researchgate.net |

| Trifluoromethyl | C-5 (on 1,8-naphthyridine) | Decreased cytotoxic activity researchgate.net |

| Aminopyrrolidine | C-7 (on 1,8-naphthyridine) | More potent cytotoxicity than other amines researchgate.net |

| N-oxide | N-1 (on 1,7-naphthyridine) | Essential for p38 MAP kinase inhibitory activity nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition in biological systems. The interaction between a drug molecule and its biological target is often highly stereospecific, meaning that different stereoisomers of a chiral compound can exhibit significantly different pharmacological activities.

In the realm of 1,7-naphthyridine derivatives, the importance of stereochemistry has been unequivocally demonstrated in studies of axially chiral 1,7-naphthyridine-6-carboxamides as tachykinin NK(1) receptor antagonists. In one such study, cyclic analogues were synthesized and evaluated, revealing a profound difference in the in vitro activity of the stereoisomers.

For example, the (aR, 9R) stereoisomer of an 8-membered ring compound exhibited an IC50 value of 0.45 nM. In stark contrast, its enantiomer, the (aS, 9S) isomer, was approximately 750-fold less active. Furthermore, its atropisomer, (aS, 9R), was about 40-fold less potent, and its diastereomer, (aR, 9S), was roughly 20-fold less active. This dramatic difference in activity underscores the critical role of the specific three-dimensional arrangement of the substituents around the chiral axis and chiral center for effective binding to the NK(1) receptor.

The following table illustrates the significant impact of stereochemistry on the in vitro antagonistic activity of these 1,7-naphthyridine derivatives.

| Compound | Stereochemistry | In Vitro Activity (IC50, nM) | Relative Potency |

| Isomer 1 | (aR, 9R) | 0.45 | Most Potent |

| Isomer 2 | (aS, 9S) | ~337.5 | ~750-fold less potent than Isomer 1 |

| Isomer 3 | (aS, 9R) | ~18 | ~40-fold less potent than Isomer 1 |

| Isomer 4 | (aR, 9S) | ~9 | ~20-fold less potent than Isomer 1 |

These findings strongly suggest that for any this compound derivative that possesses chiral centers or axial chirality, the stereochemical configuration will be a crucial factor in determining its biological activity. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are essential for the development of potent and selective therapeutic agents based on this scaffold.

Correlation between Electronic Properties and Biological Effects

The biological activity of a molecule is intrinsically linked to its electronic properties. Parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential all play a crucial role in how a molecule interacts with its biological target. In the context of this compound derivatives, understanding the correlation between these electronic properties and their biological effects is paramount for rational drug design.

Quantitative structure-activity relationship (QSAR) studies on various naphthyridine derivatives have provided valuable insights into these correlations. For instance, a 3D-QSAR study on the cytotoxicity of a series of naphthyridine derivatives revealed the importance of the electronic environment around the C-4 carbonyl group. The contour maps from this analysis indicated that regions favorable for negative charges near the C-4 position were correlated with higher cytotoxic activity. This suggests that modifications to the 4-carbaldehyde group that enhance its ability to accept a hydrogen bond or interact with a positively charged region of a receptor are likely to increase its biological potency.

Another QSAR study on 1,8-naphthyridin-4-ones as inhibitors of photosystem II developed a model based on molecular connectivity indices, which implicitly account for the electronic and topological features of the molecules. nih.gov This model suggested that the position, size, and polarity of substituents were the predominant factors controlling their inhibitory activity. nih.gov Polarity, in particular, is a direct reflection of the electronic distribution within the molecule.

The following table provides a conceptual framework for how different electronic properties of this compound derivatives may correlate with their biological effects, based on findings from related compounds.

| Electronic Property | Potential Impact on Biological Activity | Rationale from Related Studies |

| Electron-withdrawing substituents on the naphthyridine core | May enhance activity | Can increase the electrophilicity of the core, potentially leading to stronger interactions with nucleophilic residues in a biological target. |

| Electron-donating substituents on the naphthyridine core | May modulate activity and selectivity | Can alter the electron density distribution and basicity of the nitrogen atoms, influencing receptor binding and pharmacokinetic properties. |

| Partial positive charge on the aldehyde carbon | Likely critical for activity | A higher partial positive charge can increase the susceptibility of the aldehyde to nucleophilic attack, which may be a key step in the mechanism of action. |

| Electrostatic potential around the C4-aldehyde | Important for binding affinity | Favorable interactions with complementary electrostatic potentials on the receptor surface are crucial for stable binding. QSAR studies on related naphthyridines show the importance of negatively charged regions near the C4-carbonyl. |

| HOMO-LUMO energy gap | Correlates with chemical reactivity and stability | A smaller energy gap generally implies higher reactivity, which could be beneficial for covalent inhibitors but may also lead to off-target effects. |

Biological Activities and Mechanistic Insights of Naphthyridine Carbaldehyde Derivatives

Antimicrobial Activity and Antibacterial Mechanisms

Naphthyridine derivatives have long been recognized for their potent antimicrobial properties. nih.gov This activity is largely attributed to their ability to interfere with essential bacterial processes, leading to cell death.

Inhibition of Bacterial DNA Gyrase

A primary mechanism by which many naphthyridine derivatives exert their antibacterial effect is through the inhibition of DNA gyrase. This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov By inhibiting this enzyme, the topological state of bacterial DNA is disrupted, leading to a cascade of events that culminates in bacterial cell death. mdpi.com

The archetypal DNA gyrase inhibitor within this class is nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid. nih.gov It selectively and reversibly blocks DNA replication by targeting the A subunit of DNA gyrase. nih.gov Following this discovery, numerous other 1,8-naphthyridine (B1210474) derivatives have been developed with potent DNA gyrase inhibitory activity. For instance, enoxacin, another 1,8-naphthyridine derivative, also functions by blocking bacterial DNA replication through binding to DNA gyrase. nih.gov Furthermore, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have demonstrated a moderate to high inhibitory effect against DNA gyrase. nih.gov

Table 1: Examples of Naphthyridine Derivatives with DNA Gyrase Inhibitory Activity

| Compound Name | Naphthyridine Isomer | Key Structural Features | Target Subunit (if known) | Reference |

|---|---|---|---|---|

| Nalidixic acid | 1,8-Naphthyridine | 1-ethyl-7-methyl-4-oxo-3-carboxylic acid | GyrA | nih.gov |

| Enoxacin | 1,8-Naphthyridine | 1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo | Not specified | nih.gov |

| 7-methyl-1,8-naphthyridinone derivatives | 1,8-Naphthyridine | Substituted with a 1,2,4-triazole ring | Not specified | nih.gov |

Topoisomerase IV Inhibition

In addition to DNA gyrase, topoisomerase IV is another crucial bacterial type II topoisomerase that serves as a target for naphthyridine derivatives. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication, a critical step for cell division. Inhibition of this enzyme prevents the proper segregation of replicated DNA, leading to cell death. nih.gov

Several 1,8-naphthyridine-based antibiotics are known to be potent inhibitors of topoisomerase IV. Gemifloxacin, for example, exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV. nih.gov Trovafloxacin is another 1,8-naphthyridine derivative that functions as an inhibitor of topoisomerase IV and DNA synthesis. nih.gov This dual-targeting ability is considered advantageous as it may reduce the likelihood of bacteria developing resistance through single-target mutations. mdpi.com

Table 2: Examples of Naphthyridine Derivatives with Topoisomerase IV Inhibitory Activity

| Compound Name | Naphthyridine Isomer | Additional Mechanism | Reference |

|---|---|---|---|

| Gemifloxacin | 1,8-Naphthyridine | DNA gyrase inhibition | nih.gov |

| Trovafloxacin | 1,8-Naphthyridine | DNA synthesis inhibition | nih.gov |

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

Many naphthyridine derivatives exhibit a broad spectrum of activity, effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Enoxacin, a 1,8-naphthyridine, for instance, can be used to treat a wide range of infections caused by these two classes of bacteria. nih.gov The development of newer generations of fluoroquinolone antibiotics, which includes many naphthyridine derivatives, has led to improved activity against Gram-positive organisms, whereas earlier compounds were primarily used for Gram-negative infections. nih.gov The ability of certain 1,8-naphthyridine derivatives to potentiate the activity of other fluoroquinolones against multi-resistant strains of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria highlights their broad-spectrum potential. nih.gov

Antifungal Efficacy

The antimicrobial activity of naphthyridine derivatives is not limited to bacteria; some compounds have also demonstrated antifungal properties. nih.gov For example, pyrazolo-naphthyridine derivatives have been investigated for their antifungal activity. nih.gov While the exact mechanisms are still under investigation, these findings suggest that the naphthyridine scaffold can be a valuable template for the development of novel antifungal agents.

Antineoplastic and Cytotoxic Mechanisms

Beyond their antimicrobial effects, naphthyridine derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.gov A variety of synthetic and naturally occurring naphthyridines have shown cytotoxic activity against several cancer cell lines. nih.govnih.gov The mechanisms underlying their antineoplastic effects are diverse and often involve the induction of programmed cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Several naphthyridine derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov

Naturally occurring 1,7-naphthyridine (B1217170) alkaloids have demonstrated significant anticancer potential. Bisleuconothine A, isolated from the bark of Leuconotis griffithii, exerts its antineoplastic activity by inhibiting the WNT signaling pathway and inducing G0/G1 cell cycle arrest in colon cancer cells. nih.gov Another 1,7-naphthyridine compound, derived from Streptomyces albogriseolus, has displayed cytotoxic potency against a human stomach carcinoma cell line. nih.gov Furthermore, a 1,8-naphthyridine derivative, designated 3u, has been shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells through the upregulation of death receptors. nih.gov

Studies on pyrazolo-naphthyridine derivatives have revealed their ability to induce apoptosis in cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov The proposed mechanism involves an intercalative mode of binding to DNA, leading to DNA damage. This, in turn, triggers a decrease in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3/7, key executioners of the apoptotic cascade. nih.gov

Table 3: Examples of Naphthyridine Derivatives with Apoptosis-Inducing Activity

| Compound/Derivative Class | Naphthyridine Isomer | Cancer Cell Line(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Bisleuconothine A | 1,7-Naphthyridine | Colon cancer cells (SW480, HCT116, HT29, SW620) | Inhibition of WNT signaling, G0/G1 cell cycle arrest | nih.gov |

| 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govresearchgate.netnaphthyridine-2-one | 1,7-Naphthyridine | Human stomach carcinoma (HGC-27) | Cytotoxicity | nih.gov |

| Compound 3u | 1,8-Naphthyridine | Human melanoma (A375) | Upregulation of death receptors, induction of necroptosis and apoptosis | nih.gov |

| Pyrazolo-naphthyridine derivatives | Not specified | Cervical (HeLa), Breast (MCF-7) | DNA intercalation, decreased mitochondrial membrane potential, caspase activation | nih.gov |

Cell Cycle Arrest

The ability to halt the cell cycle is a key mechanism for many anticancer agents. Certain 1,7-naphthyridine derivatives have been shown to exhibit this property. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been found to induce G0/G1 cell cycle arrest in cancer cells. This compound exerts its antineoplastic effects by inhibiting the WNT signaling pathway. Its ability to arrest the cell cycle contributes to its significant antiproliferative properties against various colon cancer cell lines. mdpi.com

Furthermore, research into structurally related compounds has identified a class of antitumor sulfonamides that block the cell cycle progression of P388 murine leukemia cells in the G1 phase, as opposed to the M phase. acs.org While not explicitly 1,7-naphthyridine derivatives themselves, their structural relation to other bioactive naphthyridines highlights the potential for this scaffold to be incorporated into novel cell cycle inhibitors.

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them prime targets for cancer chemotherapy. A novel series of angularly fused pentacyclic compounds, 13H-benzo[f]chromeno[4,3-b] google.comnih.govnaphthyridines, have been synthesized and identified as potent dual inhibitors of human topoisomerase I and topoisomerase IIα. google.comresearchgate.net

Within this series, specific derivatives have shown remarkable activity. For example, at a concentration of 20 μM, compound 48 demonstrated 1.25 times more potent inhibition of topoisomerase IIα than the standard chemotherapy drug etoposide. researchgate.net Another derivative, compound 52 , exhibited superior topoisomerase I inhibition (88.4%) compared to the reference drug camptothecin (B557342) (66.7%) at a 100 μM concentration. researchgate.net The mechanism of action for these compounds involves intercalation into the DNA, which will be discussed further in section 7.2.6. The development of these dual inhibitors represents a significant advancement in the search for more effective anticancer agents based on the 1,7-naphthyridine framework. google.comresearchgate.net

Table 1: Topoisomerase Inhibition by 1,7-Naphthyridine Derivatives

| Compound | Target Enzyme | Concentration | % Inhibition | Reference Drug | % Inhibition (Ref.) |

|---|---|---|---|---|---|

| Compound 48 | Topoisomerase IIα | 20 μM | 38.3% | Etoposide | 30.6% |

| Compound 52 | Topoisomerase I | 100 μM | 88.4% | Camptothecin | 66.7% |

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin, is critical for cell division, making it an attractive target for anticancer drugs. While research into 1,7-naphthyridine derivatives as tubulin polymerization inhibitors is an emerging area, related structures have shown promise. Studies have been conducted on 9,10-dihydro-7H-benzo[c]isoquinolino[1,2-g] google.comnih.govnaphthyridin-7-one derivatives, which are complex molecules incorporating the 1,7-naphthyridine core. researchgate.net

Additionally, the natural product Oxyepiberberine, which has been identified as a potent tubulin polymerization inhibitor with an IC50 value of 1.26 μM, serves as an inspiration for the design of new inhibitors. researchgate.net The synthesis of complex heterocyclic systems that include the 1,7-naphthyridine skeleton is being explored to develop novel agents that can disrupt microtubule dynamics in cancer cells. researchgate.net

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 1,7-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.

p38 MAP Kinase: 1,7-Naphthyridine derivatives have been developed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways.

EGFR: The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy. A patent has described 4-anilino- google.comnih.govnaphthyridine-3-carbonitrile as an irreversible inhibitor of erbB1 (EGFR), highlighting its potential in treating cancers driven by EGFR mutations. google.com

SYK: Spleen tyrosine kinase (Syk) is involved in immune signaling and is a target for inflammatory diseases. A 1,7-naphthyridine-3-carboxamide derivative has been identified as a Syk inhibitor.

Other Kinases: The versatility of the 1,7-naphthyridine core is further demonstrated by the development of inhibitors for other important kinases. These include:

Tpl2 (MAP3K8): 4-Alkylamino- google.comnih.govnaphthyridine-3-carbonitriles have been identified as highly selective inhibitors of Tpl2 kinase, which plays a role in inflammation and RAS-induced signaling. nih.gov

ATR: BAY 1895344, a 2,4,8-substituted 1,7-naphthyridine, is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

PIP4K2A: Potent and highly selective inhibitors of phosphatidylinositol-4-phosphate (B1241899) 5-kinase type 2 alpha (PIP4K2A) have been developed based on the 1,7-naphthyridine scaffold.

Table 2: 1,7-Naphthyridine Derivatives as Kinase Inhibitors

| Derivative Class | Target Kinase | Significance |

|---|---|---|

| 4-anilino- google.comnih.govnaphthyridine-3-carbonitrile | EGFR (erbB1) | Irreversible inhibitor for cancer therapy. google.com |

| 1,7-Naphthyridine derivatives | p38 MAP Kinase | Potential treatment for inflammatory diseases. |

| 1,7-Naphthyridine-3-carboxamide | SYK | Potential for treating inflammatory conditions. |

| 4-Alkylamino- google.comnih.govnaphthyridine-3-carbonitriles | Tpl2 | Selective inhibitors for inflammation and cancer. nih.gov |

| BAY 1895344 | ATR | Potent and selective inhibitor for cancer therapy. |

DNA Intercalation

DNA intercalation, the insertion of a molecule between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cell death. This mechanism is a hallmark of several potent anticancer drugs. As mentioned previously, the cytotoxic effects of 13H-benzo[f]chromeno[4,3-b] google.comnih.govnaphthyridine derivatives are linked to their ability to act as dual topoisomerase I/IIα inhibitors. google.comresearchgate.net

Molecular docking studies have provided insight into this interaction, revealing that these pentacyclic compounds intercalate into the DNA at the single-strand cleavage site. This binding is stabilized by π-π stacking interactions between the planar aromatic ring system of the naphthyridine derivative and the DNA bases. researchgate.net Furthermore, a ruthenium(II) complex incorporating a benzo[c] google.comnih.govnaphthyridine-1-isoquinoline (BNIQ) ligand has been specifically designed to bind to DNA, showcasing high selectivity for mismatched and abasic sites through a process of metalloinsertion. This research underscores the capacity of the 1,7-naphthyridine scaffold to serve as an effective DNA intercalating agent.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is therefore a key strategy in cancer treatment. Derivatives of 1,7-naphthyridine have emerged as promising anti-angiogenic agents.

A structure-based design effort led to the development of 1,7-naphthyridine-based inhibitors of MAP4K4, a kinase implicated in various cellular processes. These inhibitors were shown to have in vivo efficacy in a model of retinal angiogenesis. acs.org In another study, a lead compound with a naphthyridine scaffold demonstrated significant inhibition of neo-angiogenesis in cell-based assays. researchgate.net This was linked to its ability to interfere with the ELR+CXCL-CXCR1/2 signaling pathway, which is crucial for cancer cell proliferation and angiogenesis. researchgate.net These findings highlight the potential of 1,7-naphthyridine derivatives as therapeutic agents that can target the tumor microenvironment by cutting off its blood supply.

Ras Protein Inhibition

The Ras family of proteins are key signaling molecules that, when mutated, are drivers in a significant percentage of human cancers. For a long time, Ras proteins were considered "undruggable." However, recent strategies have focused on inhibiting the interaction of Ras with its regulatory proteins. One such protein is Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that activates Ras.

A significant breakthrough has been the discovery of HH0043 , a compound with a novel 1,7-naphthyridine scaffold, which acts as a potent SOS1 inhibitor. By binding to SOS1, HH0043 disrupts the KRAS-SOS1 protein-protein interaction, preventing the activation of KRas. This leads to a significant tumor inhibitory effect, as demonstrated in a xenograft mouse model with KRAS-mutated human lung cancer cells. Additionally, the inhibition of TPL2 kinase by 4-alkylamino- google.comnih.govnaphthyridine-3-carbonitriles provides another avenue for targeting RAS-driven cancers, as TPL2 is a downstream effector in RAS-induced inflammatory signaling. nih.gov The development of these 1,7-naphthyridine-based inhibitors opens up new therapeutic possibilities for a large population of cancer patients with RAS mutations.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length and is a key factor in cellular immortality, making it a significant target for anticancer therapies. nih.gov Inhibition of telomerase can trigger apoptosis or a reduction in the viability of cancer cells. nih.gov While various therapeutic strategies, including the use of small molecules and oligonucleotides, have been developed to target this enzyme, a specific investigation into 1,7-naphthyridine-4-carbaldehyde derivatives as telomerase inhibitors is not extensively covered in the current scientific literature. nih.govmedchemexpress.com The broad anticancer potential of other naphthyridine alkaloids, such as the 1,7-naphthyridine derivative Bisleuconothine A which induces cancer cell cycle arrest, suggests that exploring the telomerase inhibition activity of the naphthyridine carbaldehyde scaffold could be a valuable direction for future research. nih.gov

Antiviral Activities (e.g., Anti-HIV Integrase Inhibition)

The naphthyridine core is a well-established pharmacophore in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase (IN). This viral enzyme, which has no human counterpart, is critical for integrating the viral DNA into the host cell's genome and represents a prime target for antiretroviral therapy. acs.orgmdpi.com

Naphthyridine-based compounds, specifically those with a carboxamide functional group, have been developed as potent inhibitors of the integrase's strand transfer (ST) step. pnas.orgnih.gov A prominent example is the 8-hydroxy- acs.orgnih.gov-naphthyridine-7-carboxamide scaffold, exemplified by the compound L-870,810. pnas.orgnih.govnih.gov These inhibitors function through a metal chelation mechanism, where the pharmacophore mimics the arrangement of a diketo acid moiety, allowing it to bind to the two magnesium ions in the enzyme's active site. pnas.orgnih.gov This interaction blocks the binding of host DNA and prevents the integration of the viral genome.

Research has focused on modifying the naphthyridine scaffold to enhance potency and overcome drug resistance. pnas.org For instance, studies on 1,6-naphthyridine-7-carboxamides revealed that substitutions at the 5- and 8-positions are crucial for activity. The 5-substituted-8-hydroxy- acs.orgnih.govnaphthyridines were identified as potent integrase inhibitors. nih.gov Viruses that developed resistance to L-870,810 featured mutations at integrase residues 72, 121, and 125, which notably did not confer resistance to inhibitors from the diketo acid class, indicating a distinct binding interaction within the active site. pnas.orgnih.gov Further research into 1,5-naphthyridin-2(1H)-one derivatives also yielded potent anti-HIV activity, with a 7-benzyl substituent being critical for strong enzyme inhibition. researchgate.net

| Compound Class | Example Compound | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 8-Hydroxy- acs.orgnih.gov-naphthyridine-7-carboxamide | L-870,810 | HIV-1 Integrase Strand Transfer Inhibition | Potent antiviral activity; resistance mutations (T72I, Y121C, S125L) are distinct from those for diketo acid inhibitors. | pnas.org, nih.gov, nih.gov |

| 5-Substituted-8-hydroxy- acs.orgnih.govnaphthyridines | Varied derivatives | HIV-1 Integrase Inhibition | Demonstrated potent inhibition of the integrase enzyme. | nih.gov |

| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | Carboxamide congeners | HIV-1 Integrase Inhibition | Potent antiviral activity in cellular assays; 7-benzyl group is critical for potency. | researchgate.net |

Anti-inflammatory and Analgesic Properties

Certain 1,7-naphthyridine derivatives have been reported to possess significant anti-inflammatory and analgesic effects, making them promising candidates for treating conditions like arthritis and pain. google.comgoogle.com

A novel series of 1,7-naphthyridine 1-oxides has been identified as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov This kinase is a key mediator in the inflammatory cascade, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). In vivo studies demonstrated the efficacy of these compounds, with an ED₅₀ of less than 1 mg/kg when administered orally in a rat model of adjuvant-induced arthritis. nih.gov

In a different study, fused nih.govpnas.orgnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives were synthesized and evaluated. nih.gov These compounds exhibited potent anti-inflammatory and/or analgesic activities. Structure-activity relationship studies revealed that N-monosubstituted 5-amino derivatives were generally more potent as anti-inflammatory agents, while the corresponding N,N-disubstituted compounds showed higher analgesic activity. nih.gov Importantly, these derivatives were found to be completely devoid of acute gastrolesivity in rats, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, naturally derived 1,6-naphthyridine (B1220473) alkaloids have shown strong anti-inflammatory properties by reducing TNF-α and IL-6 levels in cell-based assays. nih.gov

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 1,7-Naphthyridine 1-oxides | p38α MAP kinase inhibition | Potent reduction of TNFα production; effective in a chronic rat model of arthritis (ED₅₀ < 1 mg/kg). | nih.gov |

| nih.govpnas.orgnih.govTriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides | Not specified | Potent anti-inflammatory and analgesic activities with no acute gastrolesivity. N-monosubstituted derivatives were better anti-inflammatory agents; N,N-disubstituted derivatives were better analgesics. | nih.gov |

| 1,6-Naphthyridine alkaloids (Alopecuroides B and C) | Reduction of TNF-α and IL-6 | Showed strong anti-inflammatory effects in LPS-induced RAW 264.7 cells. | nih.gov |

Neurological and CNS-Related Activities

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov Inhibitors of these enzymes are established therapeutics for neurological conditions like depression and Parkinson's disease. nih.gov However, based on a review of the available literature, specific research focusing on this compound or its close derivatives as inhibitors of monoamine oxidase is not prevalent.

Adenosine (B11128) Receptor Agonism/Antagonism

Adenosine receptors, particularly the A₁, A₂A, and A₃ subtypes, are G protein-coupled receptors that play crucial roles in the central nervous system and are targets for various therapeutic interventions. acs.org The naphthyridine scaffold has proven to be effective in generating potent and selective antagonists for these receptors.

A series of 1,8-naphthyridine derivatives bearing a phenyl group at position 2 were synthesized and found to be highly potent and selective antagonists for the A₁ adenosine receptor. nih.gov Most of these compounds displayed affinity for A₁ receptors in the low nanomolar range. The substitution pattern on the naphthyridine ring was found to significantly modulate affinity and selectivity. For example, a 7-chloro substitution resulted in a compound with a Kᵢ value of 0.15 nM for the A₁ receptor and a remarkable selectivity of 670-fold over the A₂A receptor and 14,000-fold over the A₃ receptor. nih.gov Additionally, other fused naphthyridine systems, such as triazolo-[5,1-a] nih.govnih.govnaphthyridines, have been identified as A₃ receptor antagonists. nih.gov

| Compound Class | Target Receptor | Key Compound(s) | Affinity (Kᵢ) | Selectivity (A₂A/A₁ ratio) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1,8-naphthyridines | A₁ Adenosine Receptor Antagonist | 7-chloronaphthyridine derivative (25d) | 0.15 nM | 670 | nih.gov |

| Triazolo-[5,1-a] nih.govnih.govnaphthyridine | A₃ Adenosine Receptor Antagonist | - | Not specified | Not specified | nih.gov |

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibitors of specific PDE isoforms are used to treat a wide range of conditions, including respiratory diseases, erectile dysfunction, and neurological disorders. clevelandclinic.org

The naphthyridine scaffold has been successfully utilized to create potent and selective inhibitors for both PDE4 and PDE5. A novel class of 1,7- and 2,7-naphthyridine (B1199556) derivatives were identified as potent and highly specific PDE5 inhibitors. nih.gov One 2,7-naphthyridine derivative (compound 4c, later named T-0156) exhibited an IC₅₀ of 0.23 nM for PDE5 and over 100,000-fold selectivity against PDE1-4. This compound demonstrated more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil (B151). nih.gov

In the realm of PDE4 inhibition, rational design led to a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones with subnanomolar enzymatic potencies against PDE4. ebi.ac.uk These compounds were specifically developed for inhaled delivery to treat respiratory diseases, aiming for high potency and prolonged lung retention. ebi.ac.uk

| Compound Class | Target PDE | Key Compound | Potency (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2,7-Naphthyridine derivatives | PDE5 | Compound 4c (T-0156) | 0.23 nM | >100,000-fold selective vs PDE1-4; more potent than sildenafil in ex vivo assays. | nih.gov |

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | PDE4 | Varied derivatives | Subnanomolar | Designed as potent inhaled inhibitors for respiratory diseases. | ebi.ac.uk |

Anticholinergic and Anti-acetylcholine Effects

Certain derivatives of 1,7-naphthyridine have been identified as possessing potent anticholinergic and anti-acetylcholine effects. google.com A patent for 1,7-naphthyridine derivatives has claimed their utility in conditions where such effects would be beneficial. google.com The mechanism of action involves the antagonism of acetylcholine (B1216132) receptors, which can lead to a variety of physiological responses. While specific studies on this compound are not detailed in the available literature, the broader class of 1,7-naphthyridine derivatives has shown promise in this area. google.com

It is important to note that while the foundational 1,7-naphthyridine structure is associated with these effects, the specific activity of this compound would require further empirical investigation.

Anticonvulsant Properties

While direct studies on the anticonvulsant properties of this compound are limited, research into related naphthyridine isomers suggests potential activity. For instance, derivatives of pyrazolo[3,4-c]-2,7-naphthyridines have been synthesized and evaluated for their neurotropic activity, including anticonvulsant effects. nih.gov In one study, certain pyrazolo[3,4-c]-2,7-naphthyridine derivatives were found to be ineffective in the maximal electroshock (MES) test for seizures. nih.gov However, the structure-activity relationship indicated that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for the anticonvulsant activity in this series of compounds. nih.gov

Furthermore, research on 8,8-dimethyl google.comnih.govnaphthyridines has led to the identification of compounds with excellent anticonvulsant activity and favorable pharmacokinetic profiles in vivo. nih.gov Although these findings are for different isomers, they highlight the potential of the broader naphthyridine scaffold in the development of new anticonvulsant agents.

Table 1: Anticonvulsant Activity of Representative Naphthyridine Derivatives

| Compound Class | Test Model | Result | Reference |

| Pyrazolo[3,4-c]-2,7-naphthyridines | MES test | Ineffective | nih.gov |

| 8,8-dimethyl google.comnih.govnaphthyridines | In vivo models | Excellent anticonvulsant activity | nih.gov |

Immunomodulatory Effects

A specific 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, was found to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), block cell cycle progression, and decrease the levels of T-cell activation markers. nih.gov This compound acts as a selective cannabinoid CB2 receptor agonist, a mechanism known to be involved in modulating immune responses. nih.gov These findings for the 1,8-isomer suggest that the 1,7-naphthyridine scaffold may also possess immunomodulatory properties worthy of investigation.

Other Biological Activities

Derivatives of 1,7-naphthyridine have been reported to exhibit antihypertensive and antiarrhythmic activities. google.com A patent has disclosed that certain 1,7-naphthyridine derivatives are useful for treating hypertension and heart diseases, attributing these effects in part to their cardiotonic properties. google.com

While specific mechanistic studies on 1,7-naphthyridine derivatives are not extensively detailed, research on the related 1,8-naphthyridine isomer provides some insights. A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives demonstrated antihypertensive activity through a vasodilator mechanism. nih.gov Some of these compounds were identified as possible guanylate-cyclase inhibitors, while others appeared to activate ATP-sensitive potassium channels. nih.gov

Table 2: Antihypertensive Activity of a Representative 1,8-Naphthyridine Derivative

| Compound | pIC50 | Proposed Mechanism | Reference |

| Compound 23 (a 1,8-naphthyridine derivative) | 6.92 | Vasodilation | nih.gov |

The antiarrhythmic potential of the naphthyridine core is also of interest, with the aforementioned patent claiming such effects for 1,7-naphthyridine derivatives. google.com

The potential for naphthyridine derivatives to exhibit anti-osteoporotic activity has been primarily explored in the context of the 1,8-naphthyridine isomer. A comprehensive review of the biological activities of 1,8-naphthyridine derivatives mentions their potential as anti-osteoporotic agents, specifically as αvβ3 antagonists. While this provides a promising lead, specific studies detailing the anti-osteoporotic effects of this compound or its close derivatives are currently lacking in the scientific literature. The development of agents for osteoporosis often involves targeting bone resorption and formation pathways. nih.govyemdd.orgresearchgate.netresearchgate.net

Research into the antiplatelet activity of naphthyridine derivatives has largely focused on the 1,8-naphthyridine scaffold. Several studies have synthesized and evaluated 1,8-naphthyridine derivatives for their ability to inhibit platelet aggregation induced by various agonists such as arachidonic acid, collagen, and ADP. nih.govnih.gov

In one study, a series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives showed remarkable activity, comparable to indomethacin, in inhibiting platelet aggregation induced by arachidonate (B1239269) and collagen. nih.gov The most active compounds were also found to significantly increase cyclic AMP (c-AMP) levels without directly involving the adenylyl cyclase system, suggesting an alternative mechanism of action. nih.govnih.gov Another study on 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives also reported significant inhibition of platelet aggregation. nih.gov Although these findings are for the 1,8- and 2,7-isomers, they suggest that the naphthyridine core is a viable scaffold for the development of platelet aggregation inhibitors. drugs.com

Antioxidant Properties

There is a lack of specific studies investigating the antioxidant properties of derivatives of this compound. However, the general class of naphthyridine derivatives has been a subject of interest for their potential antioxidant effects. For instance, Schiff base derivatives, which can be synthesized from aldehyde precursors like this compound, are known to possess antioxidant activities. rsc.orgijper.orgnih.gov The antioxidant potential of Schiff bases is often attributed to the presence of a phenolic hydroxyl group and the azomethine (-C=N-) linkage. rsc.orgnih.gov The electron-donating or withdrawing nature of substituents on the aromatic rings can significantly influence their radical scavenging capabilities. rsc.org

In the broader context of heterocyclic compounds, research on other aldehyde derivatives has demonstrated notable antioxidant activity. For example, a study on Schiff's base derivatives of murrayanine, a carbazole (B46965) alkaloid, showed that some of the synthesized compounds exhibited superior antioxidant activity compared to the parent molecule. ijper.org This suggests that derivatization of an aldehyde can indeed enhance its antioxidant profile.

Without specific experimental data on this compound derivatives, a data table for their antioxidant properties cannot be constructed.

Gastric Antisecretory Activity

A patent for a series of 1,7-naphthyridine derivatives has claimed a range of pharmacological effects, including anticholinergic activity, which can be associated with a reduction in gastric acid secretion. google.com However, this patent does not specifically mention derivatives of this compound or provide detailed data on their gastric antisecretory effects.

Due to the absence of specific studies, a data table for the gastric antisecretory activity of this compound derivatives cannot be provided.

Herbicide Safener and Insecticidal Properties

There is a notable lack of information regarding the use of this compound derivatives as either herbicide safeners or insecticides. The broader class of naphthyridine derivatives has been explored for these applications, with some promising results for other isomers.

In the realm of insecticides, several studies have focused on 1,8-naphthyridine derivatives. For instance, a series of novel 1,8-naphthyridine derivatives hybridized with a neonicotinoid core structure showed excellent insecticidal activity against cowpea aphids (Aphis craccivora). researchgate.net Another study on pyridine (B92270) derivatives, which share a structural similarity with naphthyridines, also reported insecticidal activity. nih.govnih.gov

The development of new insecticidal agents is driven by the need to overcome resistance to existing pesticides. nih.gov The exploration of novel chemical scaffolds like naphthyridines is a key strategy in this endeavor. mdpi.comdntb.gov.ua

With no specific data available for this compound derivatives in the context of herbicide safening or insecticidal action, a corresponding data table cannot be generated.

Applications As Key Intermediates and Molecular Scaffolds

Building Blocks in Drug Discovery and Medicinal Chemistry

The 1,7-naphthyridine (B1217170) scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a carbaldehyde group at the 4-position of this scaffold creates a highly valuable building block for the synthesis of a wide array of potential therapeutic agents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse molecular fragments and the construction of extensive compound libraries for high-throughput screening.

The 1,7-naphthyridine core itself has been associated with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and cardiotonic effects. nih.gov By utilizing 1,7-Naphthyridine-4-carbaldehyde as a starting material, medicinal chemists can systematically explore the structure-activity relationships of novel derivatives. For instance, the aldehyde can be readily converted into amines, alcohols, and various heterocyclic systems, each modification offering the potential to fine-tune the compound's interaction with a specific biological target.

A notable application of similar naphthyridine cores is in the development of kinase inhibitors. The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, a key interaction in many enzyme active sites. The strategic elaboration of the scaffold from the 4-carbaldehyde position allows for the introduction of substituents that can occupy specific pockets within the kinase binding domain, potentially leading to highly potent and selective inhibitors for diseases such as cancer.

| Transformation of Aldehyde Group | Potential Therapeutic Application | Rationale |

| Reductive amination | Kinase inhibitors, GPCR modulators | Introduction of diverse amine side chains to probe protein binding pockets. |

| Wittig reaction | Antiviral agents, anticancer agents | Formation of carbon-carbon double bonds to create rigidified structures. |

| Condensation reactions | Antimicrobial agents, anti-inflammatory agents | Synthesis of various heterocyclic systems (e.g., imines, hydrazones) with known pharmacophoric properties. |

| Oxidation to carboxylic acid | Enzyme inhibitors | Introduction of a key hydrogen-bonding and metal-chelating group. |

Table 1: Potential Therapeutic Applications Derived from this compound

Precursors for Advanced Pharmaceutical Intermediates

The utility of this compound extends to its role as a precursor for more complex, advanced pharmaceutical intermediates. A patent for the synthesis of 1,7-naphthyridine derivatives highlights the importance of carbaldehyde-functionalized naphthyridines as key intermediates in multi-step synthetic sequences. google.com For example, a closely related compound, 8-chloro-1,7-naphthyridine-3-carbaldehyde, has been identified as a crucial intermediate for the synthesis of various drug candidates. google.com This underscores the industrial relevance of naphthyridine aldehydes in the scalable production of active pharmaceutical ingredients (APIs).

The aldehyde group can be a linchpin in convergent synthetic strategies, where different parts of a complex molecule are synthesized separately and then joined together. For example, the aldehyde can undergo condensation with a variety of nucleophiles to form imines, which can then be further elaborated or act as intermediates in cyclization reactions to build more complex heterocyclic systems.

One significant application is in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. Derivatives of the 1,7-naphthyridine class have shown potential as oral therapies for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The synthesis of these complex molecules often relies on the availability of functionalized naphthyridine precursors, for which this compound could serve as a valuable starting point.

| Intermediate Type | Synthetic Transformation from Aldehyde | Example of Final Product Class |

| Amino alcohol | Reduction of an imine formed from the aldehyde | Chiral ligands, modulators of cell signaling pathways |

| Cyano-naphthyridine | Conversion of aldehyde to oxime, followed by dehydration | Precursors for tetrazoles, other nitrogen-rich heterocycles |

| Naphthyridine-fused heterocycles | Condensation with bifunctional nucleophiles | Polycyclic aromatic systems with unique electronic and biological properties |

Table 2: Advanced Pharmaceutical Intermediates from this compound

Molecular Design of Synthetic Receptors

The field of supramolecular chemistry and the design of synthetic receptors that can selectively bind to specific molecules or ions is a rapidly growing area of research. The rigid and planar structure of the 1,7-naphthyridine core, combined with its hydrogen-bonding capabilities, makes it an attractive scaffold for the construction of synthetic receptors. The 4-carbaldehyde group provides a convenient attachment point for incorporating recognition motifs and for integrating the naphthyridine unit into larger, more complex host structures.

While direct research utilizing this compound in synthetic receptors is limited, the principles of molecular recognition suggest its potential. For instance, by converting the aldehyde into a Schiff base with a fluorescent amine, a chemosensor for specific metal ions could be developed. The binding of a metal ion to the naphthyridine and the Schiff base nitrogen atoms could lead to a change in the fluorescence properties of the molecule, allowing for the detection of the ion.

Furthermore, the aldehyde can be used to link multiple 1,7-naphthyridine units together, creating multidentate ligands with a high affinity and selectivity for specific guests. These types of molecules are of interest for applications in sensing, catalysis, and even as potential therapeutic agents that can target specific biomolecules. The development of synthetic receptors often involves the creation of molecules with well-defined three-dimensional cavities, and the stereocontrolled derivatization of the aldehyde group can be a key step in achieving this.

| Receptor Type | Modification of Aldehyde | Potential Target Guest |

| Fluorescent Chemosensor | Formation of a Schiff base with a fluorophore | Metal ions (e.g., Zn²⁺, Cu²⁺) |

| Tripodal Ligand | Reaction with a trifunctional amine | Anions, small organic molecules |

| Macrocyclic Host | Multi-step synthesis involving the aldehyde as a reactive site | Biomolecules (e.g., amino acids, nucleotides) |

Table 3: Potential Applications in Synthetic Receptor Design

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for 1,7-Naphthyridine-4-carbaldehyde

The efficient and scalable synthesis of this compound is paramount for its extensive investigation. While classical methods like the Friedländer synthesis, which utilizes precursors such as 2-aminonicotinaldehyde, can be employed to construct the core naphthyridine ring, future research should focus on developing more innovative and streamlined routes. rsc.org

One-Pot or Tandem Reactions: Designing multi-component reactions that allow for the rapid assembly of the functionalized 1,7-naphthyridine (B1217170) core from simple, commercially available starting materials. acs.org

Catalytic C-H Functionalization: Investigating modern catalytic methods to directly install the carbaldehyde group onto a pre-formed 1,7-naphthyridine ring. This would bypass the need for multi-step sequences involving pre-functionalized substrates.

Flow Chemistry: Utilizing flow chemistry techniques to optimize reaction conditions, improve safety, and enable scalable production of this compound and its immediate derivatives. youtube.com

Greener Synthetic Methods: Employing environmentally benign solvents, such as water, and catalysts to make the synthesis more sustainable, as has been demonstrated for other naphthyridine systems. rsc.org

Comprehensive SAR Studies for Specific Target Interactions

A thorough investigation of the Structure-Activity Relationships (SAR) is crucial to guide the optimization of lead compounds derived from this compound. The aldehyde group is a key point for diversification. Future SAR campaigns should systematically explore how modifications to this functional group and other positions on the naphthyridine ring influence biological activity.

For instance, derivatives of the related 1,8-naphthyridine (B1210474) isomer have been studied, with modifications at the C3 position showing enhanced binding to targets like the Adenosine (B11128) A2A receptor. tandfonline.com Similarly, SAR studies on 1,7- and 2,7-naphthyridines have identified potent PDE5 inhibitors. nih.gov

Future research should involve: